molecular formula C16H24O10 B12366159 8-Dehydroxyshanzhiside

8-Dehydroxyshanzhiside

Cat. No.: B12366159
M. Wt: 376.36 g/mol
InChI Key: YQLBRAQABHCUCV-SQJJMSPMSA-N
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Description

8-Dehydroxyshanzhiside is an iridoid glycoside that can be isolated from the plant Lamiophlomis rotata . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Dehydroxyshanzhiside can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the isolation of the compound from Lamiophlomis rotata using solvent extraction and chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of the plant material and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: 8-Dehydroxyshanzhiside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-Dehydroxyshanzhiside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Dehydroxyshanzhiside involves its interaction with specific molecular targets and pathways. As an iridoid glycoside, it may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and interacting with cellular receptors . Further research is needed to fully elucidate its molecular mechanisms.

Comparison with Similar Compounds

  • 8-Hydroxyshanzhiside
  • 8-Deoxyshanzhiside
  • Shanzhiside

Comparison: 8-Dehydroxyshanzhiside is unique due to the absence of a hydroxyl group at a specific position in its structure, which may influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

(1S,4aS,5R,7R,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O10/c1-5-2-7(18)10-6(14(22)23)4-24-15(9(5)10)26-16-13(21)12(20)11(19)8(3-17)25-16/h4-5,7-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1

InChI Key

YQLBRAQABHCUCV-SQJJMSPMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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